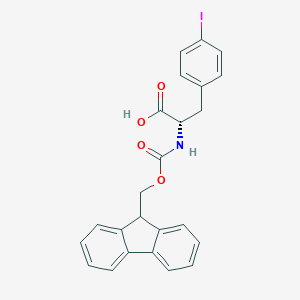

Fmoc-4-iodo-L-phenylalanine

Vue d'ensemble

Description

Fmoc-4-iodo-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with an iodine atom at the para position and the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with L-phenylalanine.

Iodination: The phenyl ring of L-phenylalanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the para position.

Industrial Production Methods: The industrial production of Fmoc-4-iodo-L-phenylalanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions due to its electron-withdrawing nature and polarizability.

Key Reactions:

- Azidation : Copper(I)-catalyzed Ullmann-type coupling with sodium azide replaces iodine with an azide group, forming 4-azido-L-phenylalanine derivatives .

- Phosphorylation : Iodine displacement via palladium-catalyzed reactions with phosphines yields phosphonophenylalanine analogs .

- Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids under Pd(0) catalysis to form biaryl systems, enabling site-specific protein modifications .

Representative Conditions:

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Azidation | NaN₃, CuI, 1,10-phenanthroline | DMF | 80°C | 65-78% |

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 60°C | 82% |

| Phosphorylation | P(OEt)₃, Pd(OAc)₂, DIPEA | DCM | RT | 70% |

Peptide Coupling Reactions

The Fmoc group enables regioselective incorporation into peptide chains via standard solid-phase synthesis protocols .

Mechanism:

- Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group .

- Activation : Carbodiimides (DIC/HOBt) activate the carboxylic acid for amide bond formation .

Bioconjugation and Labeling

The iodine atom facilitates site-selective modifications for biomedical applications:

Environmental Factors:

| Factor | Effect on Reactivity |

|---|---|

| pH < 3 | Accelerates Fmoc cleavage |

| Light exposure | Promotes aryl iodide decomposition |

| Temperature >60°C | Risk of racemization at α-carbon |

The compound shows limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in DMF or DMSO .

Targeted Cancer Therapeutics

4-Iodo-L-phenylalanine-containing peptides exhibited 40% higher uptake in HER2-positive breast cancer cells versus normal cells, attributed to iodine-mediated hydrophobic interactions with overexpressed receptors .

Protein Engineering

Incorporation into Ras protein via UGA codon suppression enabled post-translational Suzuki modifications, creating artificial metal-binding sites for structural studies .

Explosive Hazard Discovery

4-Azido-L-phenylalanine (derived from this compound) exhibited unexpected explosive properties under DSC analysis, with decomposition energy of 1,200 J/g .

Synthetic Limitations and Solutions

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-4-iodo-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics, serving as a building block for introducing iodine into peptide sequences.

Biology:

Protein Engineering: It is used in the design of proteins with specific functional properties, such as enhanced binding affinity or stability.

Medicine:

Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes in medical research.

Industry:

Mécanisme D'action

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Fmoc-4-fluoro-L-phenylalanine: Similar structure with a fluorine atom instead of iodine.

Fmoc-4-chloro-L-phenylalanine: Contains a chlorine atom at the para position.

Fmoc-4-bromo-L-phenylalanine: Contains a bromine atom at the para position.

Uniqueness:

Activité Biologique

Fmoc-4-iodo-L-phenylalanine is a synthetic amino acid derivative of phenylalanine, notable for its applications in protein engineering and biochemical research. This compound is characterized by the presence of an iodine atom at the para position of the phenyl ring, which enhances its utility in various biological and chemical processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in protein synthesis, and implications in medical research.

This compound is part of a class of unnatural amino acids that can be incorporated into proteins via genetic encoding. Its structure allows for specific modifications that can alter protein function and stability.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O2I |

| Molecular Weight | 392.18 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |

| CAS Number | 24250-85-9 |

The biological activity of this compound primarily arises from its interactions within cellular pathways. It acts as a substrate for various enzymes and participates in post-translational modifications.

- Protein Engineering : this compound is utilized for site-specific incorporation into proteins, enabling researchers to study protein dynamics and interactions. This incorporation can be achieved through misacylated tRNA technology, allowing precise modifications at specific sites within proteins .

- T-cell Activation : Research indicates that compounds related to 4-iodo-L-phenylalanine can enhance T-cell activation by interacting with cell surface glycoprotein receptors. This interaction promotes T-cell coactivation, which is crucial for immune responses .

- Peptide Synthesis : The compound serves as a versatile building block in peptide synthesis, facilitating the introduction of iodine into peptide sequences. This property is particularly useful for creating peptides with enhanced stability or specific reactivity .

Applications in Medical Research

This compound has shown promise in various medical research applications, particularly in cancer diagnostics and treatment strategies.

- Pancreatic Cancer Detection : Studies have explored the use of iodo-substituted phenylalanines in imaging techniques for pancreatic cancer. The compound's uptake characteristics in tumor cells have been evaluated, indicating potential as a diagnostic agent .

- Fluorescent Labeling : The incorporation of this compound allows for the development of fluorescently labeled proteins, which can be used to track cellular processes in real-time. This application has significant implications for understanding cellular mechanisms and disease progression .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Site-Specific Incorporation : A study demonstrated the successful incorporation of this compound into proteins using an engineered tRNA synthetase system, showcasing its utility in studying protein structure and function .

- Imaging Studies : Research involving the use of iodo-substituted amino acids for imaging pancreatic tumors revealed that these compounds could enhance the visibility of tumors during diagnostic procedures, potentially leading to earlier detection and treatment strategies .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXXTQKKRJNNB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375792 | |

| Record name | Fmoc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82565-68-2 | |

| Record name | Fmoc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.